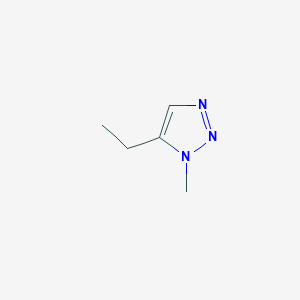

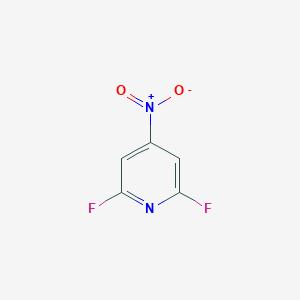

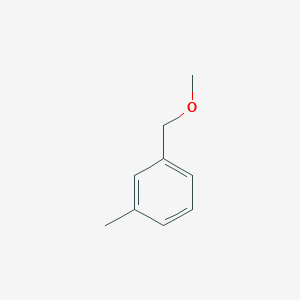

![molecular formula C8H7N3 B6596639 [(E)-2-azidoethenyl]benzene CAS No. 18756-03-1](/img/structure/B6596639.png)

[(E)-2-azidoethenyl]benzene

Übersicht

Beschreibung

“[(E)-2-azidoethenyl]benzene” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H61. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom1. The structure of benzene involves the formation of three delocalized π-orbitals spanning all six carbon atoms2.

Synthesis Analysis

The synthesis of azo compounds like “[(E)-2-azidoethenyl]benzene” often involves the azo coupling reaction, which is the coupling of diazonium salts with activated aromatic compounds3. Other methods include the Mills reaction (reaction between aromatic nitroso derivatives and anilines) and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media)3.

Molecular Structure Analysis

The molecular structure of benzene, the parent compound of “[(E)-2-azidoethenyl]benzene”, is a six-membered ring with alternating double bonds2. This structure can be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory2.

Chemical Reactions Analysis

Benzene undergoes various types of reactions, including electrophilic aromatic substitution (EAS), which is one of the most widely researched transforms in synthetic organic chemistry4. The basic principles behind EAS are essential to understanding the mechanisms underlying these reactions4.

Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma1. It is immiscible with water but is readily miscible with organic solvents1. Upon combustion of benzene, a sooty flame is produced1.Wissenschaftliche Forschungsanwendungen

Benzene Derivatives in Chemical Research

Benzene and its derivatives, including compounds like [(E)-2-azidoethenyl]benzene, play a crucial role in chemical research. They are fundamental in the study of aromaticity and delocalization. These compounds are widely used in various fields such as biomedical research and materials science. The structural and chemical properties of benzene derivatives make them essential in the development of BN-based ceramic materials and chemical hydrogen storage applications (Marwitz et al., 2009).

Synthesis of Substituted Quinolines

The synthesis of substituted quinolines, an important class of organic compounds, can be achieved through the electrophilic cyclization of compounds like 1-azido-2-(2-propynyl)benzene. This method is notable for its efficiency, yielding good to high quantities of quinolines, which are valuable in pharmaceutical and material sciences (Huo et al., 2010).

Synthesis of Hexaarylbenzenes

In the field of organic synthesis, benzene derivatives like [(E)-2-azidoethenyl]benzene contribute to the preparation of hexaarylbenzenes. These compounds, having multiple aryl substituents, are important in the creation of pharmaceuticals, agrochemicals, plastics, and organic electronic devices. The diversity of benzene derivatives facilitates a wide range of structural possibilities, leading to novel compounds with specific properties (Suzuki et al., 2015).

Oxidation Potentials of Benzene Derivatives

In physical chemistry, the study of the oxidation potentials of benzene and its derivatives is significant. Understanding these potentials is crucial in fields like electrochemistry and material science. Benzene derivatives exhibit varied oxidation behaviors depending on their specific structural features, influencing their utility in different chemical applications (Merkel et al., 2009).

Safety And Hazards

Benzene is highly flammable and may be fatal if swallowed and enters airways6. It causes skin irritation and serious eye irritation6. It may cause genetic defects and cancer, and causes damage to organs (Blood) through prolonged or repeated exposure6.

Zukünftige Richtungen

Future research on benzene and its derivatives like “[(E)-2-azidoethenyl]benzene” could focus on the development of single-atom catalysts (SACs) for catalytic reactions, particularly for benzene oxidation to phenol7. SACs, which afford 100% metal dispersion and maximized metal atom utilization, have recently emerged as a new type of potential catalyst for catalytic reactions7.

Eigenschaften

IUPAC Name |

[(E)-2-azidoethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOSYAJVNWEFNC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Styryl azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

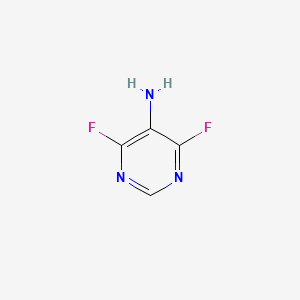

![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)

![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)

![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)